2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have successfully prepared it through direct (hetero)arylation polymerization using Pd(OAc)₂ and PCy₃·HBF₄ as a catalyst system . The reaction likely proceeds via coupling reactions between appropriate precursors.
Scientific Research Applications
Structural and Supramolecular Properties
The compound 2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one and its derivatives exhibit intriguing structural and supramolecular characteristics. For example, the molecule 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one shows orientational disorder in its thienyl group, and the crystal structure of a related triclinic polymorph demonstrates no direction-specific intermolecular interactions. However, specific derivatives form centrosymmetric R2(2)(10) dimers and sheets through N-H···O and C-H···π(arene) hydrogen bonds. Such structural insights are crucial for understanding the molecule's potential in forming supramolecular assemblies, which can be foundational in designing new materials or drugs (Subbulakshmi et al., 2015).
Synthesis and Reactivity
The synthesis routes of this compound and its derivatives are quite versatile. For instance, one study highlights the chemoselective thionation-cyclization of highly functionalized enamides, leading to the formation of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process showcases the compound's reactivity and the potential to generate a range of derivatives with varying functionalities, which is valuable in medicinal chemistry and material science (Kumar et al., 2013).
Application in Medicinal Chemistry
The immunomodulatory properties of certain oxazolone derivatives, including the one , have been studied. For example, derivatives like 4-[(E)-(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one have been investigated for their effect on phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, cytokine production, and cytotoxicity, with one derivative showing significant immunomodulatory activity. Such studies are fundamental in drug development, especially for conditions involving the immune system (Mesaik et al., 2004).
Antimicrobial Properties
Several oxazolone derivatives exhibit promising antimicrobial properties. The synthesis and antimicrobial evaluation of these derivatives against a range of bacterial and fungal strains have been extensively studied. The potential of these compounds as broad-spectrum antimicrobial agents highlights their importance in addressing the ongoing challenge of antibiotic resistance (Rajurkar et al., 2016).
properties
IUPAC Name |
2-phenyl-4-[(E)-(4-thiophen-2-ylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-17-14(21-16(24-17)12-5-2-1-3-6-12)11-20-18-19-9-8-13(22-18)15-7-4-10-25-15/h1-11,23H/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETQVFOVRAOVQJ-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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